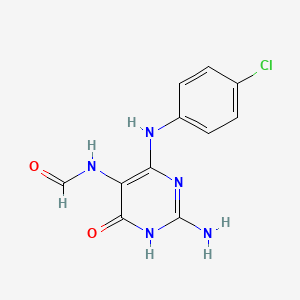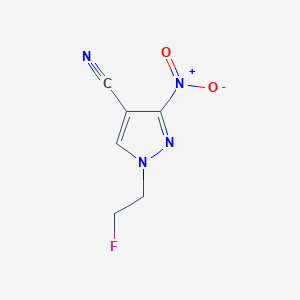
1-(2-Fluoroethyl)-3-nitro-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoroethyl)-3-nitro-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluoroethyl group, a nitro group, and a carbonitrile group attached to the pyrazole ring. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoroethyl)-3-nitro-1H-pyrazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group (e.g., a halide) is replaced by a fluoroethyl moiety.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through reactions involving cyanide sources, such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoroethyl)-3-nitro-1H-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The fluoroethyl group can be replaced by other substituents through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Cyclization: Cyclization reactions may require catalysts such as acids or bases, and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-(2-Fluoroethyl)-3-amino-1H-pyrazole-4-carbonitrile, while substitution reactions can produce a variety of derivatives with different functional groups replacing the fluoroethyl moiety.
Scientific Research Applications
1-(2-Fluoroethyl)-3-nitro-1H-pyrazole-4-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological systems, particularly in understanding the interactions of pyrazole derivatives with biological targets.
Medicine: The compound and its derivatives may have potential therapeutic applications, including as antimicrobial or anticancer agents.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-3-nitro-1H-pyrazole-4-carbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluoroethyl, nitro, and carbonitrile groups can influence the compound’s binding affinity and specificity for these targets. For example, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
1-(2-Fluoroethyl)-3-nitro-1H-pyrazole-4-carbonitrile can be compared with other similar compounds, such as:
2-Fluoroethanol: A simpler fluorinated alcohol with different reactivity and applications.
1-(2-Fluoroethyl)-3-nitro-1H-pyrazole: Lacks the carbonitrile group, resulting in different chemical properties and reactivity.
1-(2-Fluoroethyl)-1H-pyrazole-4-carbonitrile: Lacks the nitro group, affecting its potential biological activity and chemical behavior.
The uniqueness of this compound lies in the combination of its functional groups, which impart specific chemical and biological properties that can be leveraged in various research and industrial applications.
Properties
Molecular Formula |
C6H5FN4O2 |
|---|---|
Molecular Weight |
184.13 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-3-nitropyrazole-4-carbonitrile |
InChI |
InChI=1S/C6H5FN4O2/c7-1-2-10-4-5(3-8)6(9-10)11(12)13/h4H,1-2H2 |
InChI Key |
OMIYGZXMINAAFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CCF)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


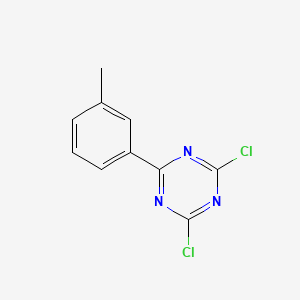

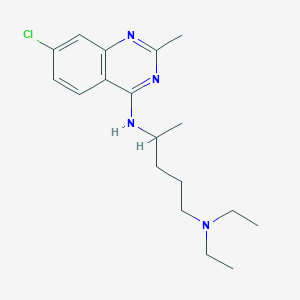
![4-bromo-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11712983.png)
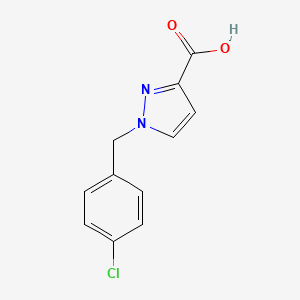
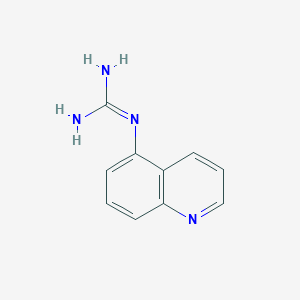
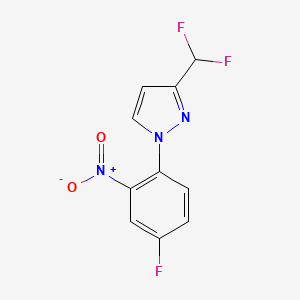
![3-Thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid m-tolylamide](/img/structure/B11713007.png)
![2-[(2-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B11713011.png)

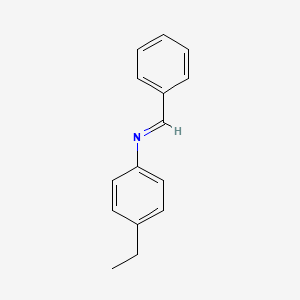
![N'-[(E)-phenylmethylidene]furan-2-carbohydrazide](/img/structure/B11713028.png)
![2-(4-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11713035.png)
